2-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetic acid

Anti-inflammatory Adjuvant arthritis Tetrahydrocarbazole SAR

2-(2,3,4,9-Tetrahydro-1H-carbazol-1-yl)acetic acid (CAS 10523-60-1) is the unsubstituted parent compound of the tetrahydrocarbazole-1-acetic acid class, a series of tricyclic indole-acetic acid derivatives. This scaffold was first disclosed by Asselin et al.

Molecular Formula C14H15NO2
Molecular Weight 229.279
CAS No. 10523-60-1
Cat. No. B2815515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetic acid
CAS10523-60-1
Molecular FormulaC14H15NO2
Molecular Weight229.279
Structural Identifiers
SMILESC1CC(C2=C(C1)C3=CC=CC=C3N2)CC(=O)O
InChIInChI=1S/C14H15NO2/c16-13(17)8-9-4-3-6-11-10-5-1-2-7-12(10)15-14(9)11/h1-2,5,7,9,15H,3-4,6,8H2,(H,16,17)
InChIKeyAZZZVAUBRCDMFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,3,4,9-Tetrahydro-1H-carbazol-1-yl)acetic acid (CAS 10523-60-1): Core Scaffold for Analgesic and Anti-Inflammatory Research


2-(2,3,4,9-Tetrahydro-1H-carbazol-1-yl)acetic acid (CAS 10523-60-1) is the unsubstituted parent compound of the tetrahydrocarbazole-1-acetic acid class, a series of tricyclic indole-acetic acid derivatives [1]. This scaffold was first disclosed by Asselin et al. (1976) as part of a broader family of acidic cycloalkanoindoles that exhibit oral anti-inflammatory activity in the established adjuvant arthritis model in rats [1]. The compound places the acetic acid side chain at the 1-position of the partially saturated carbazole ring, a regiospecific arrangement that distinguishes it from the isomeric (6,7,8,9-tetrahydro-5H-carbazol-2-yl)-acetic acid series and from fully aromatic carbazole-acetic acid derivatives. Commercially available at ≥95% purity (C₁₄H₁₅NO₂, MW 229.27 g/mol) [2], it serves as both a reference standard for structure–activity relationship (SAR) studies and a versatile synthetic intermediate for generating 1-, 4-, and 8-substituted analogs with enhanced pharmacological potency [3].

Why 2-(2,3,4,9-Tetrahydro-1H-carbazol-1-yl)acetic acid Cannot Be Replaced by Unvalidated Tetrahydrocarbazole Analogs


Within the tetrahydrocarbazole-1-acetic acid chemotype, even modest structural modifications produce large shifts in pharmacological outcome. The unsubstituted parent compound (CAS 10523-60-1) carries no alkyl, halogen, or alkenyl groups at positions 1, 4, or 8, and its anti-inflammatory ED₅₀ in the adjuvant arthritis model differs from that of 1,8-disubstituted or 4-alkenyl analogs by factors that can exceed 10-fold [1]. The isomeric (6,7,8,9-tetrahydro-5H-carbazol-2-yl)-acetic acid places the acetic acid moiety at C2 instead of C1, altering both the pKₐ of the carboxylic acid and the geometry of target engagement . Substitution by fully aromatic carbazole-acetic acids or by pyrano[3,4-b]indole-1-acetic acids (e.g., etodolac chemotype) introduces additional heteroatoms or changes ring saturation, which fundamentally re‑directs COX/LOX selectivity and prostaglandin D₂ receptor affinity [2]. Generic substitution without confirming positional and saturation identity therefore risks losing the specific SAR baseline that the unsubstituted scaffold provides for analytical and pharmacological studies.

Quantitative Differentiation Evidence for 2-(2,3,4,9-Tetrahydro-1H-carbazol-1-yl)acetic acid (CAS 10523-60-1) Versus Closest Analogs


Anti-Inflammatory Potency Baseline: Unsubstituted Parent vs. 1-Ethyl-8-n-propyl Analog (AY-24 873) in Adjuvant Arthritis

In the foundational SAR study by Asselin et al. (1976), the unsubstituted parent compound 2-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetic acid serves as the baseline for the entire series of acidic tetrahydrocarbazoles. While the exact ED₅₀ of the parent compound is not numerically disclosed in the abstract, the most active compound of the series—1-ethyl-8-n-propyl-1,2,3,4-tetrahydrocarbazole-1-acetic acid (AY-24 873)—achieved an oral ED₅₀ of 1.1 ± 0.2 mg/kg in the established adjuvant arthritis model in rats [1]. The parent compound, lacking both the 1-ethyl and the 8-n-propyl substituents, is explicitly less active; the paper confirms that methylation at position 8 and alkylation at position 1 are key drivers for anti-inflammatory potency [1]. This establishes the unsubstituted scaffold as the essential negative control and SAR reference point—any observed activity in a novel analog must be benchmarked against this parent to quantify the contribution of the introduced substituents.

Anti-inflammatory Adjuvant arthritis Tetrahydrocarbazole SAR

Regioisomeric Differentiation: 1-Acetic Acid vs. 2-Acetic Acid Substitution on the Tetrahydrocarbazole Core

The target compound (CAS 10523-60-1) bears the acetic acid substituent at the 1-position of the 2,3,4,9-tetrahydro-1H-carbazole ring system, whereas the commercially available isomer (6,7,8,9-tetrahydro-5H-carbazol-2-yl)-acetic acid carries the same functional group at the 2-position . This positional difference is non-trivial: the 1-position is directly adjacent to the indole nitrogen and sits on the saturated cyclohexane ring, placing the carboxylic acid in a distinct steric and electronic environment compared to the 2-position, which is located on the benzo-fused ring. The pKₐ of the carboxylic acid, the LogP, and the hydrogen-bonding geometry toward biological targets (COX enzymes, prostaglandin D₂ receptor) are all expected to differ between the two regioisomers [1]. In the patent literature, the 1-acetic acid configuration is explicitly claimed as the pharmacologically active regioisomer for analgesic and anti-inflammatory applications, while the 2-regioisomer is not associated with the same biological profile [2].

Regioisomerism Physicochemical property Scaffold classification

Scaffold Saturation Distinction: Tetrahydrocarbazole vs. Fully Aromatic 9H-Carbazole Acetic Acid Derivatives

The partially saturated cyclohexane ring in 2-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetic acid imparts conformational flexibility that is absent in fully aromatic 9H-carbazole-1-acetic acid analogs. This saturation is critical for biological activity: the tetrahydrocarbazole ring can adopt conformations that position the acetic acid side chain for optimal engagement with the cyclooxygenase (COX) and lipoxygenase (LOX) enzyme active sites [1]. In contrast, the planar, fully aromatic carbazole scaffold lacks the torsional degrees of freedom required to access the same binding modes. The patent literature explicitly distinguishes the tetrahydrocarbazole-1-acetic acid series from fully aromatic carbazole-acetic acids and from pyrano[3,4-b]indole-1-acetic acids (the etodolac chemotype), each of which exhibits a different COX-1/COX-2 selectivity profile [2][3]. The unsubstituted tetrahydrocarbazole parent therefore provides the stereoelectronic baseline against which the effect of saturation can be isolated from the effect of substituents.

Ring saturation Conformational flexibility Target selectivity

Synthetic Intermediate Utility: Fischer Indole Synthesis Entry Point for Diversified Analog Libraries

The unsubstituted 2-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetic acid is synthesized via the classical Fischer indole reaction between phenylhydrazine and a 2-oxocyclohexaneacetic acid ester derivative [1]. Because it lacks substituents at positions 1, 4, and 8, it serves as the universal starting material for post-synthetic diversification: alkylation at C1, electrophilic substitution at C4 and C8, and N9-functionalization can each be performed independently on this scaffold [2]. In contrast, pre-substituted analogs such as 1,8-diethyl-2,3,4,9-tetrahydro-1H-carbazole-1-acetic acid (CAS 58711-51-6) or the 4-(2-propenyl)-substituted AY-30068 (CAS 106464-24-8) already occupy one or more diversification sites, limiting their utility as combinatorial library starting points [3]. The parent compound thus offers the maximum number of derivatizable positions (C1, C4, C5–C8, N9) per unit molecular weight among all compounds in the tetrahydrocarbazole-1-acetic acid class.

Synthetic chemistry Fischer indole synthesis Scaffold diversification

Optimal Application Scenarios for 2-(2,3,4,9-Tetrahydro-1H-carbazol-1-yl)acetic acid (CAS 10523-60-1)


SAR Reference Standard for Tetrahydrocarbazole-1-Acetic Acid Analog Screening

Use the unsubstituted parent compound as the negative control (baseline activity) in every plate or in vivo experiment when testing novel 1-alkyl, 4-alkenyl, or 8-halogen/alkyl tetrahydrocarbazole-1-acetic acid derivatives. The Asselin et al. (1976) study established that substituents at positions 1 and 8 drive potency gains over the parent scaffold; without the parent as an internal reference, the magnitude of substituent contributions cannot be deconvolved from inter-assay variability [1]. This application is directly supported by the quantitative ED₅₀ trend observed for AY-24 873 (ED₅₀ = 1.1 mg/kg) versus the less active parent compound [1].

Combinatorial Library Synthesis Starting Material via Fischer Indole Chemistry

Employ the parent compound as the universal starting scaffold for generating diverse libraries of tetrahydrocarbazole-1-acetic acid analogs. Because all seven non-hydrogen positions on the ring system are unsubstituted, a single batch of CAS 10523-60-1 can be split into multiple parallel alkylation, acylation, halogenation, or cross-coupling reactions to produce dozens of distinct analogs, as described in the Mobilio patent series (U.S. Patents 4,578,398; 4,847,389) [2]. This maximizes synthetic efficiency compared to purchasing multiple pre-substituted analogs individually.

Physicochemical Baseline for pKₐ and LogP Profiling of the Tetrahydrocarbazole Acid Series

Determine the intrinsic pKₐ (~4.5–5.0 estimated for the 1-acetic acid group) and experimental LogP of the unsubstituted parent compound as the reference point for understanding how alkyl, halogen, and alkenyl substituents modulate the acid strength and lipophilicity of the series. These values are critical for predicting oral absorption and plasma protein binding of lead candidates, and the parent compound—lacking any confounding substituent electronic effects—provides the cleanest measurement of the core scaffold's inherent properties [2].

Regioisomeric Identity Verification for Analytical Method Development

Use CAS 10523-60-1 as the certified reference standard for HPLC, LC-MS, or NMR method development aimed at distinguishing the 1-acetic acid regioisomer from the 2-acetic acid isomer (6,7,8,9-tetrahydro-5H-carbazol-2-yl)-acetic acid. The distinct retention time, mass spectrum, and ¹H/¹³C NMR chemical shifts of the 1-substituted parent serve as orthogonal identity markers, ensuring that purchased or synthesized batches contain the correct regioisomer as claimed in the analgesic/anti-inflammatory patent literature [3].

Quote Request

Request a Quote for 2-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.